molecular formula C10H12Cl2N2O2 B1604569 n,n-Bis(2-chloroethyl)-4-nitroaniline CAS No. 55743-71-0

n,n-Bis(2-chloroethyl)-4-nitroaniline

Cat. No. B1604569
CAS RN: 55743-71-0
M. Wt: 263.12 g/mol
InChI Key: UMNFMWKZDRHCFP-UHFFFAOYSA-N
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Description

N,n-Bis(2-chloroethyl)-4-nitroaniline, also known as DCBN or DNCB, is a chemical compound that belongs to the family of nitroanilines. It is a yellow crystalline solid that is soluble in organic solvents such as acetone and ethanol. DCBN is widely used in scientific research as a reagent, intermediate, and analytical standard.

Scientific Research Applications

Synthesis of N,N-BIS (2-CHLOROETHYL)-P-TOLUENESULFONAMIDE

Scientific Field

Organic Chemistry

Summary of the Application

The compound is used in the synthesis of N,N-BIS (2-CHLOROETHYL)-P-TOLUENESULFONAMIDE .

Methods of Application

The specific methods of application are not provided in the source .

Results or Outcomes

The specific results or outcomes of this application are not provided in the source .

Controlled Drug Release

Scientific Field

Pharmaceutical Chemistry

properties

IUPAC Name

N,N-bis(2-chloroethyl)-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2/c11-5-7-13(8-6-12)9-1-3-10(4-2-9)14(15)16/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNFMWKZDRHCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CCCl)CCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Bis(2-chloroethyl)-4-nitroaniline

CAS RN

55743-71-0
Record name NSC42074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SW Lin, Q Sun, ZM Ge, X Wang, J Ye, RT Li - Bioorganic & medicinal …, 2011 - Elsevier
A series of monospirocyclopiperazinium salts were designed and synthesized to search for a peripherally-acting analgesic drug with low side effects. Extensive SAR studies revealed …
Number of citations: 25 www.sciencedirect.com
R Xie, Y Li, P Tang, Q Yuan - Bioorganic & medicinal chemistry letters, 2017 - Elsevier
Histone deacetylases (HDACs) play a pivotal role not only in gene expression but also in DNA repair. Herein, we report the successful design, synthesis and evaluation of a …
Number of citations: 28 www.sciencedirect.com
RW Tanner - 2005 - search.proquest.com
Some benzoquinone (1, 4-cyclohexadiene-3, 6-dione) systems have been previously developed to target the aerobic and/or hypoxic fraction of solid tumours. They are prodrugs that …
Number of citations: 0 search.proquest.com
MMA Mitry, SY Boateng, F Greco… - RSC Medicinal …, 2023 - pubs.rsc.org
Selective prodrug activation at a tumor site is crucial to maximise the efficiency of chemotherapy approaches and minimise side effects due to off-site activation. In this paper, a new …
Number of citations: 2 pubs.rsc.org
M Tercel, GJ Atwell, S Yang… - Journal of medicinal …, 2009 - ACS Publications
Nitrochloromethylbenzindolines (nitroCBIs) are a new class of hypoxia-activated prodrugs for antitumor therapy. The recently reported prototypes undergo hypoxia-selective metabolism …
Number of citations: 51 pubs.acs.org
R Zibaseresht - 2006 - ir.canterbury.ac.nz
The synthesis and coordination chemistry of eleven bridging ligands, eight of which are new compounds, are described. These ligands are all based on the tridentate terpyridyl system. …
Number of citations: 5 ir.canterbury.ac.nz
CM Martin - 2012 - search.proquest.com
This thesis describes the preparation of several novel guanidine derivatives (where X= tetramethyl, dipiperidine and dimorpholine); three containing a previously described trimethyl-…
Number of citations: 2 search.proquest.com
PM Harper - 2016 - search.proquest.com
Several new alkyl (147, 161 and 167) and alkoxy-methyl derivatives (171, 175) were prepared as analogues of the anti-tumour agent tirapazamine (38). These were prepared in an …
Number of citations: 5 search.proquest.com

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